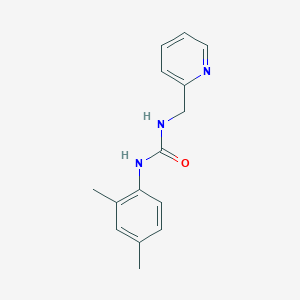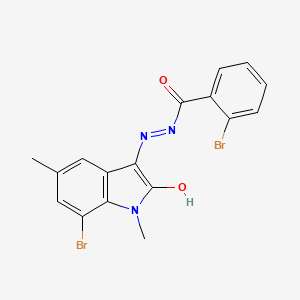
N-(2,4-dimethylphenyl)-N'-(2-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-(2-pyridinylmethyl)urea, commonly known as DPI, is a chemical compound that has gained significant attention in scientific research due to its various properties and potential applications. DPI is a urea derivative and is synthesized through a multi-step process involving several chemical reactions.
作用機序
The mechanism of action of DPI involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme involved in the de novo pyrimidine biosynthesis pathway. DPI inhibits DHODH by binding to its active site and preventing the conversion of dihydroorotate to orotate. This leads to the depletion of intracellular pyrimidine nucleotides, which ultimately results in the inhibition of cell proliferation and growth.
Biochemical and Physiological Effects:
DPI has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. DPI has also been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. Additionally, DPI has been found to exhibit anti-inflammatory properties and has been investigated as a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of DPI is its potent inhibitory activity against DHODH, which makes it a valuable tool for studying the de novo pyrimidine biosynthesis pathway. DPI has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential anticancer agent. However, one of the limitations of DPI is its poor solubility in water, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for DPI research. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases. DPI has been found to exhibit anti-inflammatory properties, and further studies could explore its efficacy in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a combination therapy with other anticancer agents. DPI has been found to exhibit synergistic effects with several other anticancer agents, and further studies could explore its potential as a combination therapy for cancer treatment.
In conclusion, DPI is a urea derivative that has gained significant attention in scientific research due to its various properties and potential applications. Its synthesis involves a multi-step process, and it has been studied for its antitumor, antifungal, and antibacterial properties. The mechanism of action of DPI involves the inhibition of DHODH, and it has been found to exhibit several biochemical and physiological effects. DPI has several advantages and limitations for lab experiments, and there are several future directions for its research.
合成法
The synthesis of DPI involves a multi-step process that includes the reaction of 2,4-dimethylphenyl isocyanate with 2-pyridinemethanol to form N-(2,4-dimethylphenyl)-N'-(2-pyridinylmethyl)urea. The reaction is carried out in the presence of a catalyst such as triethylamine and under anhydrous conditions. The resulting product is then purified through recrystallization using an appropriate solvent.
科学的研究の応用
DPI has been extensively studied in scientific research due to its potential applications in various fields. DPI has been found to exhibit antitumor activity and has been investigated as a potential anticancer agent. It has also been studied for its antifungal and antibacterial properties. DPI has been found to inhibit the growth of several bacterial and fungal strains, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-7-14(12(2)9-11)18-15(19)17-10-13-5-3-4-8-16-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSMYTYSYYCXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B6054140.png)

![3-(5-chloro-2-fluorophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054156.png)

![4-hydroxy-6-methyl-3-[3-(2,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one](/img/structure/B6054159.png)
![2-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6054162.png)
![N-[1-(4-pyridinyl)propyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6054164.png)
![1-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6054166.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6054174.png)
![ethyl 4-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B6054176.png)
![1-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6054189.png)

![N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6054213.png)